molecular formula C16H21N3O2S B2798825 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine CAS No. 2200472-88-2

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine

Cat. No.: B2798825
CAS No.: 2200472-88-2
M. Wt: 319.42
InChI Key: HXUSVRYJXXBCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group and a m-tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation of the Pyrazole: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of a suitable precursor.

    Sulfonylation: The piperidine ring is then sulfonylated with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-3-yl)-1-(p-tolylsulfonyl)piperidine: Similar structure but with a p-tolylsulfonyl group instead of m-tolylsulfonyl.

    3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is unique due to the specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUSVRYJXXBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.